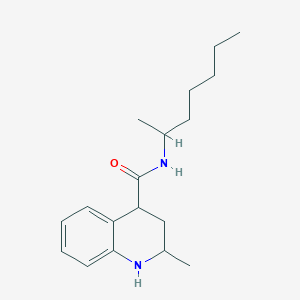

N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Description

N-(Heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide (CAS: 1303655-71-1) is a tetrahydroquinoline derivative characterized by a heptan-2-yl substituent on the carboxamide nitrogen and a methyl group at position 2 of the tetrahydroquinoline ring. Its molecular formula is C₁₈H₂₈N₂O, with a molecular weight of 288.43 g/mol . A related hydrochloride salt derivative, 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride (CAS: 1240528-54-4), has a simplified structure (C₁₁H₁₅ClN₂O) and highlights the role of salt formation in modulating solubility and bioavailability .

Properties

IUPAC Name |

N-heptan-2-yl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-6-9-13(2)20-18(21)16-12-14(3)19-17-11-8-7-10-15(16)17/h7-8,10-11,13-14,16,19H,4-6,9,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIOQQALQYDSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC(=O)C1CC(NC2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is catalyzed by an acid, such as trifluoroacetic acid, and proceeds through the formation of an imine intermediate, followed by a cyclization step.

Introduction of the heptan-2-yl group: This step involves the alkylation of the tetrahydroquinoline core with a heptan-2-yl halide, such as heptan-2-yl bromide, in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

Formation of the carboxamide group: The final step involves the reaction of the tetrahydroquinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base, such as triethylamine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form tetrahydroquinoline derivatives with reduced functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the heptan-2-yl group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including its interactions with specific receptors and enzymes.

Chemical Biology: The compound is utilized in chemical biology to investigate its effects on cellular processes and to develop new chemical probes.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Tetrahydroquinoline Carboxamides with Varied Substituents

Compounds from J. Med. Chem. (2007) provide key structural analogs:

- N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47): Features a rigid adamantyl group and a thioxo moiety, enhancing steric bulk and electronic effects compared to the heptan-2-yl group in the target compound.

- N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52): Incorporates a chloro substituent and an oxo group, which may influence binding affinity and metabolic stability .

Key Differences :

Luminol Derivatives with Carboxamide Functionality

N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide (23) shares a carboxamide group but is based on a phthalazine core. This structural distinction likely confers different photophysical or biochemical properties, such as chemiluminescence, compared to tetrahydroquinoline derivatives .

Functional Group Variations and Pharmacological Implications

Hydroxyl-Substituted Tetrahydroisoquinolines

Pharmacopeial Forum compounds (e.g., 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol) replace the carboxamide with hydroxyl groups. This increases polarity and hydrogen-bonding capacity, making them more suitable for applications requiring aqueous solubility, such as injectable pharmaceuticals .

Salt Derivatives

The hydrochloride salt of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide (C₁₁H₁₅ClN₂O) demonstrates how salt formation can enhance crystallinity and stability. However, the addition of chloride reduces lipophilicity compared to the free base form .

Physicochemical Properties

Notes and Limitations

- Biological Data : The evidence lacks explicit activity data for the target compound. Inferences are drawn from structural analogs (e.g., adamantyl derivatives in J. Med. Chem.), which may exhibit varied target affinities.

- Synthetic Challenges : The heptan-2-yl group’s stereochemistry and branching could complicate synthesis compared to linear alkyl chains in analogs.

- Salt vs. Free Base : The hydrochloride derivative’s reduced molecular weight and altered solubility underscore the importance of salt selection in drug formulation .

Biological Activity

N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a synthetic compound that belongs to the tetrahydroquinoline class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound based on various studies and research findings.

- IUPAC Name : this compound

- CAS Number : 1303655-71-1

- Molecular Formula : C₁₈H₂₈N₂O

- Molecular Weight : 288.43 g/mol

Biological Activity Overview

Tetrahydroquinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific compound this compound has shown promising results in various assays.

1. Anticancer Activity

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed selective cytotoxicity against human cancer cell lines such as HeLa and PC3. The IC₅₀ values for these compounds ranged from 8.3 μM to 34.34 μM depending on the specific derivative tested .

2. Antimicrobial Activity

Tetrahydroquinoline derivatives have also been explored for their antimicrobial properties. Research has highlighted their effectiveness against various pathogens, including resistant strains of bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

3. Neuroprotective Effects

The neuroprotective potential of tetrahydroquinolines has been investigated in models of neurodegenerative diseases. Compounds similar to this compound have shown the ability to inhibit neuroinflammation and promote neuronal survival in vitro .

Case Studies

Several case studies have documented the synthesis and evaluation of tetrahydroquinoline derivatives:

- Synthesis and Evaluation : A study synthesized various tetrahydroquinoline derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications to the tetrahydroquinoline scaffold could enhance biological activity .

- Structure–Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence the biological activity of tetrahydroquinolines. Variations in substituents on the quinoline ring have been shown to significantly affect potency against cancer cells .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves coupling the tetrahydroquinoline-4-carboxamide core with heptan-2-ylamine. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize racemization and improve yield .

- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity, while catalytic additives (e.g., DMAP) accelerate acylation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures separation of regioisomers. Purity (>95%) should be confirmed via HPLC .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve stereochemistry and confirm substitution patterns (e.g., heptan-2-yl chain integration at δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 329.2) .

- X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data (if crystals are obtainable) .

Advanced: How can researchers investigate the compound’s stability under varying storage and experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres .

- pH-dependent stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; monitor degradation via LC-MS .

- Light sensitivity : Store in amber vials at –20°C (long-term) or 4°C (short-term) to prevent photodegradation .

Advanced: What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring compound association/dissociation .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, guided by crystallographic data from analogous quinoline derivatives .

- Cellular assays : Evaluate IC₅₀ values in enzyme inhibition assays (e.g., kinase profiling) with ATP-competitive controls .

Advanced: How can contradictions between computational predictions and experimental binding data be resolved?

Answer:

- Free-energy perturbation (FEP) : Refine docking models by calculating ΔΔG values for ligand-target interactions .

- Crystallographic validation : Solve co-crystal structures using SHELX pipelines to resolve discrepancies between predicted and observed binding modes .

- SAR analysis : Synthesize analogs (e.g., substituent variations on the heptan-2-yl chain) to correlate structural features with activity trends .

Basic: What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

Answer:

- Core modifications : Vary the tetrahydroquinoline substituents (e.g., methyl group at position 2) to assess steric effects .

- Side-chain optimization : Replace heptan-2-yl with branched or cyclic amines to probe lipophilicity and target engagement .

- Bioisosteres : Introduce sulfonamide or urea groups as carboxamide replacements to modulate solubility and potency .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug design : Synthesize phosphate or ester derivatives that hydrolyze in physiological conditions .

- Dynamic light scattering (DLS) : Monitor aggregation tendencies at varying concentrations to optimize assay conditions .

Advanced: What computational tools are suitable for modeling the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.